フルメタゾン

概要

説明

科学的研究の応用

Flumethasone has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the development of new corticosteroids.

Biology: Studied for its effects on cellular processes and immune response modulation.

Industry: Utilized in veterinary medicine for treating inflammation in horses, dogs, and cats.

作用機序

生化学分析

Biochemical Properties

Flumethasone, as a glucocorticoid receptor agonist, plays a significant role in biochemical reactions . It interacts with enzymes and proteins involved in the immune response, reducing immunoglobulin and complement concentrations, and lowering lymphocyte concentrations .

Cellular Effects

Flumethasone exerts its effects on various types of cells and cellular processes. It influences cell function by decreasing the function of the lymphatic system . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Flumethasone exerts its effects at the molecular level primarily through its action as a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor, leading to changes in gene expression that result in decreased inflammation and immune response .

Temporal Effects in Laboratory Settings

Its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .

Subcellular Localization

As a glucocorticoid receptor agonist, it is expected to localize to the cytoplasm and nucleus where it can influence gene expression .

準備方法

The synthesis of flumethasone involves several key steps, including ketal reaction, epoxy reaction, fluorination reaction, and displacement elimination reaction . One industrial method for preparing flumethasone involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent . The process is designed to ensure high yield and purity of the final product.

化学反応の分析

フルメタゾンは、以下を含むさまざまな化学反応を起こします。

酸化: フルメタゾンは酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、フルメタゾンに存在する官能基を変性させることができます。

これらの反応で一般的に使用される試薬には、求電子性フッ素化剤やさまざまな酸化剤および還元剤が含まれます。 これらの反応から生成される主な生成物は、一般的にフッ素化されたコルチコステロイド誘導体です .

科学研究への応用

フルメタゾンは、以下を含む幅広い科学研究の用途があります。

化学: 新しいコルチコステロイドの開発における参照化合物として使用されています。

生物学: 細胞プロセスに対する影響と免疫応答の調節について研究されています。

類似化合物との比較

フルメタゾンは、コルチゾン、ヒドロコルチゾン、デキサメタゾンなどの他のコルチコステロイドと頻繁に比較されます。 フルメタゾンを際立たせているのは、その高い効力です。フルメタゾンは、抗炎症活性においてコルチゾンよりも約420倍強力です . 類似の化合物には、以下が含まれます。

- コルチゾン

- ヒドロコルチゾン

- デキサメタゾン

- ベタメタゾン

特性

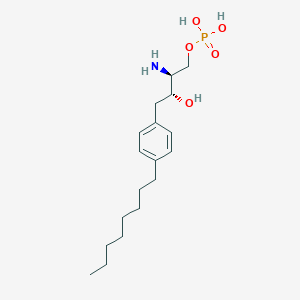

IUPAC Name |

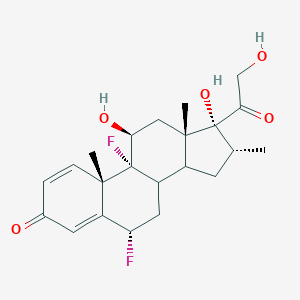

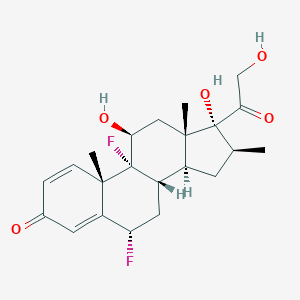

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859700 | |

| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135-17-3 | |

| Record name | flumethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flumethasone?

A1: Flumethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of flumethasone binding to the glucocorticoid receptor?

A2: Flumethasone binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, flumethasone can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does flumethasone's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of flumethasone consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of flumethasone, potentially impacting its efficacy. []

Q4: Does flumethasone interact with other drugs?

A4: Flumethasone can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering flumethasone.

Q5: What is the molecular formula and weight of flumethasone?

A5: The molecular formula of flumethasone is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for flumethasone?

A6: UV spectrophotometry is commonly employed for the detection and quantification of flumethasone. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of flumethasone in camels?

A7: In camels, flumethasone follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does flumethasone affect cortisol levels in camels?

A8: Flumethasone effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for flumethasone on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and flumethasone detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] Flumethasone residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of flumethasone been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that flumethasone effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for flumethasone's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of flumethasone?

A11: Several animal models have been employed to study various aspects of flumethasone. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of flumethasone?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of flumethasone in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of flumethasone?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of flumethasone in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of flumethasone in different formulations?

A14: Flumethasone is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does flumethasone compare to other glucocorticoids in terms of potency and efficacy?

A15: Flumethasone is considered a highly potent glucocorticoid. [, , ] In a study comparing flumethasone pivalate with other topical corticosteroids, flumethasone demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has flumethasone been used in combination with other drugs for therapeutic purposes?

A16: Yes, flumethasone has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)